![molecular formula C17H22N4 B11842183 9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B11842183.png)
9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(5-メチルヘキサン-2-イル)-2H-ピラゾロ[3,4-c]キノリン-4-アミンは、ピラゾロキノリン類に属する複雑な有機化合物です。これらの化合物は、多様な生物活性で知られており、医薬品化学において足場として頻繁に使用されます。この化合物の構造には、キノリン環と融合したピラゾール環が含まれており、9位に5-メチルヘキサン-2-イル基、4位にアミン基が置換されています。
2. 製法
合成経路と反応条件
9-(5-メチルヘキサン-2-イル)-2H-ピラゾロ[3,4-c]キノリン-4-アミンの合成には、通常、複数段階の有機反応が伴います。一般的な方法の1つには、適切な前駆体を特定の条件下で環化させることが含まれます。たとえば、合成は、置換アニリン誘導体の調製から始まり、適切なジケトンまたはアルデヒドと環化してピラゾロキノリンコアを形成する可能性があります。
工業生産方法
工業的な設定では、この化合物の製造には、収率と純度を最大化するように反応条件を最適化することが伴います。これには、触媒、制御された温度と圧力、再結晶またはクロマトグラフィーなどの精製技術の使用が含まれる可能性があります。
3. 化学反応の分析
反応の種類
9-(5-メチルヘキサン-2-イル)-2H-ピラゾロ[3,4-c]キノリン-4-アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて追加の官能基を導入したり、既存の官能基を変えたりすることができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、生物活性を変化させる可能性があります。
置換: 求核置換反応と求電子置換反応の両方が、芳香環またはアミン基に対して行うことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が頻繁に使用されます。
置換: ハロゲン (例:臭素、塩素) や求核剤 (例:アミン、チオール) などの試薬が一般的に使用されます。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノリン N-オキシドを生成する可能性がありますが、置換反応は芳香環にさまざまな官能基を導入する可能性があります。
4. 科学研究への応用
9-(5-メチルヘキサン-2-イル)-2H-ピラゾロ[3,4-c]キノリン-4-アミンは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして役立ちます。
生物学: この化合物は、抗菌作用、抗癌作用、抗炎症作用などの潜在的な生物活性について研究されています。
医学: さまざまな病気の治療における治療薬としての潜在的な用途について調査されています。
産業: この化合物は、染料やポリマーなどの特定の特性を持つ新しい材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions For instance, the synthesis might start with the preparation of a substituted aniline derivative, which undergoes cyclization with a suitable diketone or aldehyde to form the pyrazoloquinoline core
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.
作用機序
9-(5-メチルヘキサン-2-イル)-2H-ピラゾロ[3,4-c]キノリン-4-アミンの作用機序には、特定の分子標的との相互作用が関与します。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、病気の経路に関与する特定の酵素を阻害したり、有益な細胞応答を引き起こす受容体を活性化したりする可能性があります。
6. 類似の化合物との比較
類似の化合物
キノリン: 窒素を含む単一の環を持つ、より単純な構造です。
ピラゾール: 別の窒素を含む複素環ですが、融合したキノリン環はありません。
キノキサリン: キノリンに似ていますが、環内に窒素原子を2つ持っています。
独自性
9-(5-メチルヘキサン-2-イル)-2H-ピラゾロ[3,4-c]キノリン-4-アミンを際立たせているのは、ピラゾール環とキノリン環系の独特の組み合わせと、特定の置換パターンです。この独特の構造は、異なる生物活性と化学反応性を生み出し、さまざまな分野における研究開発にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with a single nitrogen-containing ring.
Pyrazole: Another nitrogen-containing heterocycle, but without the fused quinoline ring.
Quinoxaline: Similar to quinoline but with two nitrogen atoms in the ring.
Uniqueness
What sets 9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine apart is its unique combination of a pyrazole and quinoline ring system, along with the specific substitution pattern. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
特性
分子式 |
C17H22N4 |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
9-(5-methylhexan-2-yl)-3H-pyrazolo[3,4-c]quinolin-4-amine |
InChI |
InChI=1S/C17H22N4/c1-10(2)7-8-11(3)12-5-4-6-14-15(12)13-9-19-21-16(13)17(18)20-14/h4-6,9-11H,7-8H2,1-3H3,(H2,18,20)(H,19,21) |
InChIキー |
NQJMQTYQMQJWMN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(C)C1=C2C(=CC=C1)N=C(C3=C2C=NN3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


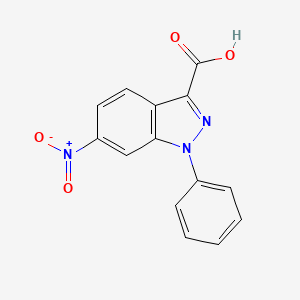
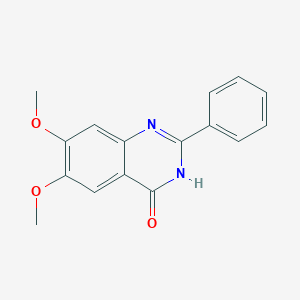
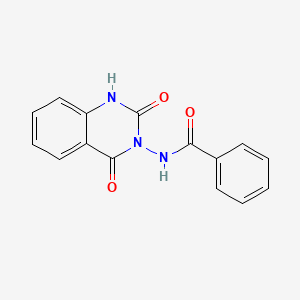
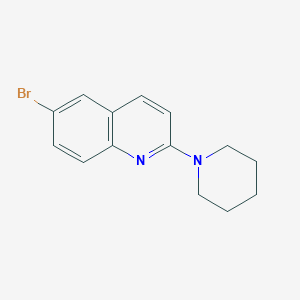



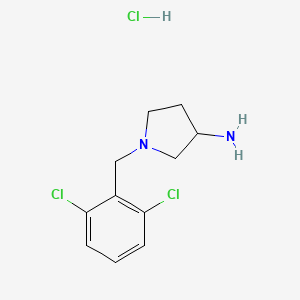
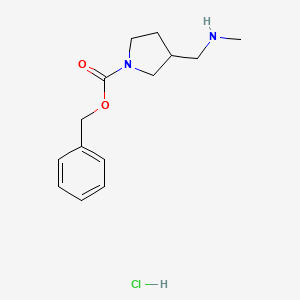



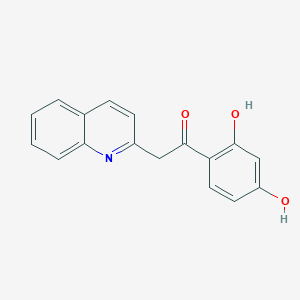
![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)
